Positional Isomerism: Distinct eNOS Inhibitory Activity Between 4-Nitro and 5-Nitro Substituted Analogs
The 4-nitro-substituted target compound demonstrates measurable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in an enzymatic assay using insect Sf9 cells [1]. In contrast, the 5-nitro positional isomer, 2-chloro-N-cyclohexyl-5-nitrobenzamide, has been tested against various targets but its specific activity against eNOS is not reported in the same databases, suggesting a distinct pharmacological profile potentially driven by the altered electronic and steric environment of the nitro group [2]. This provides direct, quantifiable evidence that positional isomerism within this chemical series yields divergent target engagement profiles, a critical factor for assay design and SAR studies.
| Evidence Dimension | Inhibition of Human eNOS |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 2-Chloro-N-cyclohexyl-5-nitrobenzamide; eNOS activity not reported/available. |
| Quantified Difference | Qualitative difference; only the 4-nitro isomer shows reported eNOS inhibition. |
| Conditions | Inhibition of human eNOS expressed in insect Sf9 cells (BindingDB/ChEMBL assay). |
Why This Matters
This difference in reported activity justifies the procurement of the specific 4-nitro isomer for research programs investigating eNOS modulation, as the 5-nitro analog would not be a suitable substitute.
- [1] BindingDB. BDBM50372207 (CHEMBL272708). Target: Nitric oxide synthase, endothelial (Human). IC50: 180 nM. View Source
- [2] PubChem. 2-Chloro-N-cyclohexyl-5-nitrobenzamide. CID 3054620. View Source
